molecular formula C17H23N5OS B5347657 N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5347657
M. Wt: 345.5 g/mol
InChI Key: FCWNZRMNYWMHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may modulate the immune system by inhibiting the activity of certain immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on various systems in the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving endothelial function.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has advantages and limitations for lab experiments. One advantage is that it has been shown to have potential as an anti-cancer agent, which makes it a promising compound for further study in this field. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One direction is to further study its potential as an anti-cancer agent and to investigate its mechanism of action. Another direction is to study its effects on other systems in the body, such as the nervous system. Additionally, future research could investigate the synthesis of analogs of this compound to improve its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been achieved using different methods. One of the methods involves the reaction of 2-cyano-N-cyclohexylacetamide with 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of a base. Another method involves the reaction of 2-chloro-N-cyclohexylacetamide with 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of a base and a solvent.

Scientific Research Applications

N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

N-cyclohexyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-2-22-16(14-10-6-7-11-18-14)20-21-17(22)24-12-15(23)19-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWNZRMNYWMHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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